Home > Products > Screening Compounds P118699 > 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid - 611197-53-6

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Catalog Number: EVT-3283620
CAS Number: 611197-53-6
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been employed for synthesizing 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid. One common approach involves a multi-step synthesis starting from commercially available 4-methoxypyrrolo[2,3-b]pyridine. [, , , ]

Chemical Reactions Analysis
  • Amide bond formation: The carboxylic acid group in the molecule can react with amines to form amide bonds, which is a crucial reaction for synthesizing peptides and peptidomimetics. [, , , , ]
Mechanism of Action
  • HIV-1 attachment inhibitors: These inhibitors interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, preventing viral entry. [, , ]
  • Platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors: These compounds block the activity of PDGF-betaR, a receptor tyrosine kinase involved in various cellular processes, including cell growth and proliferation. []
  • BRAF inhibitors: By inhibiting BRAF, a serine/threonine kinase involved in cell signaling pathways, these compounds can suppress tumor growth in cancers with BRAF mutations. []
Applications
  • Development of novel HIV-1 attachment inhibitors: The compound has been utilized to synthesize potent and selective HIV-1 attachment inhibitors, such as BMS-378806 and BMS-488043, which showed promising antiviral activity in preclinical and clinical studies. [, , ]
  • Discovery of potent PDGF-betaR inhibitors: Researchers have synthesized derivatives of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid that exhibit potent inhibitory activity against PDGF-betaR, such as compound 7d-9. These compounds hold potential for treating diseases driven by aberrant PDGF signaling. []
  • Synthesis of BRAF inhibitors: The compound has been employed in synthesizing BRAF inhibitors, such as vemurafenib (PLX4032), which has been approved for treating metastatic melanoma with a BRAFV600E mutation. []
  • Preparation of DP2 receptor antagonists: Research has led to the development of fevipiprant (NVP-QAW039), a potent and selective DP2 receptor antagonist derived from 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid. This compound is currently undergoing clinical trials for treating severe asthma. []

1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1)

Compound Description: This indole derivative serves as a starting point for developing HIV-1 attachment inhibitors. It disrupts the interaction between the HIV surface protein gp120 and the host cell receptor CD4. []

Relevance: This compound shares a similar scaffold with 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, featuring a central ethane-1,2-dione moiety linked to an indole or azaindole ring. This shared core structure is essential for the compounds' ability to interfere with HIV-1 attachment. []

1-(4-Benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806)

Compound Description: BMS-377806 is a potent HIV-1 attachment inhibitor that advanced to clinical studies. It exhibits improved pharmaceutical properties over earlier indole derivatives while retaining the ability to disrupt CD4-gp120 interactions. []

Relevance: BMS-377806 is structurally very similar to 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid. Both compounds share the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl group, differing primarily in the substituent attached to the carbonyl group. This close structural similarity suggests they likely share a similar binding mode and mechanism of action as HIV-1 attachment inhibitors. []

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

Compound Description: BMS-488043 is another promising HIV-1 attachment inhibitor that progressed to clinical trials. It demonstrated antiviral activity in HIV-1 infected individuals, validating the therapeutic potential of this class of compounds. []

Relevance: This compound, while similar to 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, features a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl group. The variations in the position of the methoxy groups and the arrangement of the pyrrolopyridine system highlight the structure-activity relationships explored in developing potent HIV-1 attachment inhibitors. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

Compound Description: This compound exhibits potent platelet-derived growth factor (PDGF) inhibitory activity, specifically targeting the PDGF-beta receptor. []

Relevance: While structurally distinct from 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, both compounds share the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This common structural feature suggests potential for exploring the biological activity of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid and its analogs in targeting PDGF signaling pathways. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity identified during the degradation of Venetoclax, a potent BCL-2 inhibitor used in treating blood cancers. []

Relevance: This compound, although structurally different from 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, shares the 1H-pyrrolo[2,3-b]pyridin-5-yl group. This structural similarity highlights the presence of this specific heterocycle in various medicinal chemistry contexts and its potential utility in different biological targets. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity arising from Venetoclax degradation. It forms from VNO via a Meisenheimer rearrangement. []

Relevance: Similar to VNO, this compound shares the 1H-pyrrolo[2,3-b]pyridin-5-yl group with 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, further emphasizing the relevance of this heterocycle in designing pharmaceutical compounds. []

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It effectively targets glioma-associated microglia and macrophages (GAMMs), key players in the immunosuppressive microenvironment of gliomas. []

Relevance: While structurally distinct from 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid, both compounds share the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This shared feature suggests a potential avenue for investigating the impact of structural modifications on the biological activity of these compounds, particularly in targeting different elements of the tumor microenvironment. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-3-yl core structure with 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid. Despite differences in their overall structures and biological targets, this shared feature highlights the versatility of this heterocycle in medicinal chemistry and its potential applications in diverse therapeutic areas. []

2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Fevipiprant, NVP-QAW039)

Compound Description: Fevipiprant is a potent and selective antagonist of the DP2 receptor, currently under investigation for the treatment of severe asthma. It demonstrates improved potency on human eosinophils and Th2 cells compared to earlier candidates. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-3-yl core structure with 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid. This structural similarity, despite differences in their overall structures and biological targets, highlights the versatility of this heterocycle in medicinal chemistry. []

(2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid (Compound 21)

Compound Description: This compound is a potent triple inhibitor of vasopeptidases: neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE-1). It demonstrates improved pharmacological activity compared to its analog containing an indole ring instead of the 7-azaindole moiety. []

Relevance: This compound and 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid both contain the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. Despite differences in their overall structures, this shared structural feature highlights the significance of this specific heterocycle in various medicinal chemistry contexts. []

Properties

CAS Number

611197-53-6

Product Name

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

IUPAC Name

2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c1-16-6-2-3-11-9-7(6)5(4-12-9)8(13)10(14)15/h2-4H,1H3,(H,11,12)(H,14,15)

InChI Key

KLWSYHZXGJVZKA-UHFFFAOYSA-N

SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)O

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.